Amorolfine hydrochloride

Descripción general

Descripción

Amorolfine hydrochloride is a morpholine antifungal drug that inhibits Δ14-sterol reductase and cholestenol Δ-isomerase, leading to the depletion of ergosterol and accumulation of ignosterol in fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis (fungal infection of the toe- and fingernails) .

Métodos De Preparación

The preparation of amorolfine hydrochloride involves several steps:

Synthesis of 3-tert-amylphenyl-2-methyl propionic acid: This is achieved by reacting 4-iodo-tert-amyl benzene with 2-methallyl alcohol in the presence of a palladium catalyst and a base, using N-methylpyrrolidone as a solvent.

Formation of this compound: The final step involves converting amorolfine into this compound.

Análisis De Reacciones Químicas

Amorolfine hydrochloride undergoes several types of chemical reactions:

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Onychomycosis

Amorolfine is most commonly used as a topical nail lacquer for treating onychomycosis. Clinical studies have demonstrated its effectiveness:

- Efficacy Rates : Amorolfine 5% nail lacquer has shown efficacy rates ranging from 60% to 71% in treating toenail onychomycosis, with complete cure rates reported at 38% to 46% three months after cessation of treatment .

- Patient Adherence : Studies indicate higher patient adherence to amorolfine compared to other treatments, such as ciclopirox, with adherence rates reaching up to 85% .

2. Treatment of Superficial Dermatomycosis

In addition to onychomycosis, amorolfine is effective against various superficial fungal infections, including:

- Tinea pedis (athlete's foot)

- Ringworm (tinea corporis)

- Seborrheic dermatitis

Clinical trials have reported significant improvements in symptoms such as itching and scaling with amorolfine treatment .

Efficacy Comparison Table

| Treatment | Efficacy Rate (%) | Complete Cure Rate (%) | Patient Adherence (%) |

|---|---|---|---|

| Amorolfine 5% Nail Lacquer | 60 - 71 | 38 - 46 | Up to 85 |

| Ciclopirox 8% Nail Lacquer | Not specified | Not specified | Approximately 60 |

| Urea/Bifonazole Combination | Not specified | Not specified | Approximately 59 |

*Data derived from multiple clinical studies comparing different antifungal treatments .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of amorolfine hydrochloride:

- Patient-Reported Outcomes Study : A randomized controlled trial compared amorolfine with ciclopirox and found that patients using amorolfine reported higher satisfaction rates and better adherence due to its once-weekly application regimen .

- Comparative Study on Quality of Life : A study assessing the impact of treatment on patients' quality of life indicated that those treated with amorolfine experienced significant improvements in their Nail Quality of Life (NailQoL) scores compared to baseline measurements .

- Long-term Efficacy Study : In a long-term follow-up study, patients treated with amorolfine showed a sustained reduction in fungal culture positivity, indicating lasting efficacy beyond the treatment period .

Mecanismo De Acción

Amorolfine hydrochloride works by inhibiting the fungal enzymes Δ14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to the depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes . This disruption prevents the fungus from growing and spreading, ultimately leading to the clearance of the infection .

Comparación Con Compuestos Similares

Amorolfine hydrochloride is compared with other antifungal agents such as ciclopirox and bifonazole:

Actividad Biológica

Amorolfine hydrochloride is a morpholine derivative with broad-spectrum antifungal properties, primarily used in the treatment of onychomycosis and various dermatological fungal infections. This article delves into its biological activity, focusing on its antifungal mechanisms, efficacy in clinical studies, and emerging research findings.

Amorolfine exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets two key enzymes in the ergosterol biosynthetic pathway:

- Sterol C14-reductase

- Sterol C8-isomerase

The inhibition of these enzymes disrupts the integrity of the fungal cell membrane, leading to cell death or growth inhibition. Studies have shown that amorolfine's minimum inhibitory concentrations (MICs) vary among different fungal species, indicating its selective activity against certain pathogens .

Efficacy in Clinical Studies

Amorolfine has been extensively evaluated in clinical trials for its effectiveness in treating onychomycosis. Here are key findings from recent studies:

Comparative Efficacy

- Combination Therapy : A multicenter study demonstrated that combining amorolfine nail lacquer with oral terbinafine significantly enhanced clinical efficacy compared to terbinafine alone. The success rate at 18 months was 59.2% for the combination group versus 45.0% for terbinafine alone (P = 0.03) .

- Patient Adherence : In randomized studies, patient adherence to treatment with amorolfine was notably higher than with other antifungals like ciclopirox, with adherence rates of 85% versus 60% respectively (P = 0.025) .

Case Studies

A randomized controlled trial assessed the prophylactic use of amorolfine nail lacquer after successful treatment of onychomycosis. Results indicated that those using amorolfine had a recurrence rate of only 8.3% compared to 31.8% in the untreated group after one year (P = 0.047), demonstrating its potential for preventing relapse .

Antifungal Spectrum and Resistance

Amorolfine is effective against a variety of fungi, including dermatophytes and non-dermatophyte molds. Its activity against Candida and Aspergillus species has been documented, although some studies suggest variability in effectiveness depending on the isolate . Notably, resistance development remains a concern; however, current literature indicates that resistance to amorolfine is less common compared to other antifungal agents.

Emerging Research Findings

Recent studies have explored amorolfine's efficacy beyond traditional dermatophytes:

- Anti-Oomycete Activity : Amorolfine has shown promising results against Pythium insidiosum, a pathogen causing cutaneous infections. Research indicated MICs ranging from 16 to 64 mg/L, suggesting potential therapeutic applications for pythiosis .

- Mechanistic Insights : Electron microscopy studies revealed that treatment with amorolfine leads to significant morphological changes in fungal cells, including disorganization of organelles and alterations in cell wall structure .

Summary of Key Findings

Propiedades

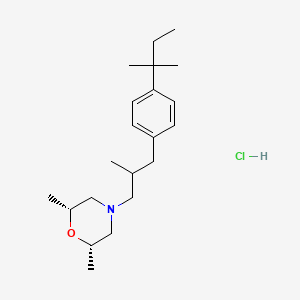

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKWIPVTHGWDCF-KUZYQSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80229217 | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-38-4 | |

| Record name | Amorolfine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.